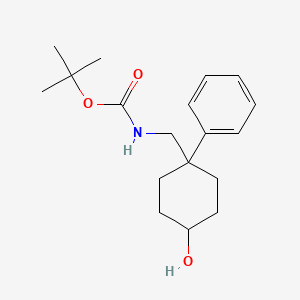
(4-Hydroxy-1-phenyl-cyclohexylmethyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate: is a chemical compound with the empirical formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is part of the AldrichCPR collection, which includes unique chemicals provided by Sigma-Aldrich for early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate typically involves the reaction of 4-hydroxy-1-phenylcyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as or .
Reduction: The carbamate group can be reduced to an amine using reducing agents like .
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in pyridine followed by nucleophiles such as sodium azide.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of β-secretase and acetylcholinesterase , enzymes involved in the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease . The compound prevents the formation of amyloid fibrils, thereby potentially mitigating the progression of neurodegenerative conditions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
Uniqueness
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate is unique due to its specific structural features, such as the presence of a phenyl group and a hydroxyl group on the cyclohexyl ring. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H27NO3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-hydroxy-1-phenylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-13-18(11-9-15(20)10-12-18)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21) |
Clave InChI |
KROHALLHLKKPGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCC(CC1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)
![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)
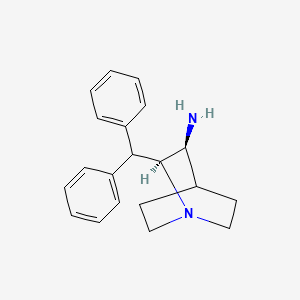
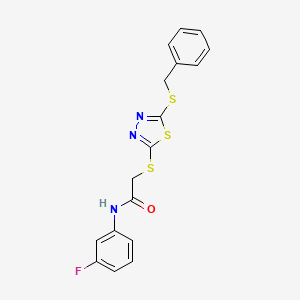
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)

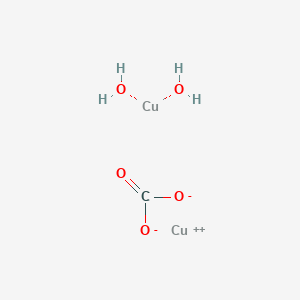


![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
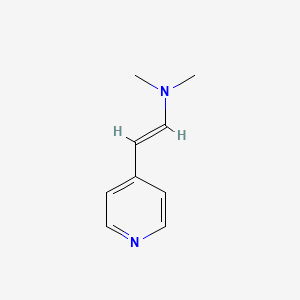

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)
